4-Bromo-4'-piperidinomethyl benzophenone

Medicinal Chemistry Process Chemistry Preparative Chromatography

This benzophenone scaffold features a para-bromo handle for Pd-catalyzed cross-coupling and a para-piperidinomethyl moiety for solubility modulation. The para-bromo group confers dual Bcl-2/XIAP inhibitory activity and selective melanoma cytotoxicity, making it a privileged starting point for apoptosis-targeted lead optimization. Its predicted pKa of 8.31 and higher boiling point (452.5°C) versus the 4-Cl analog provide distinct extraction and thermal processing advantages. Ensure experimental reproducibility—order this specific substitution pattern, not a generic benzophenone.

Molecular Formula C19H20BrNO
Molecular Weight 358.3 g/mol
CAS No. 898771-32-9
Cat. No. B1293277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-piperidinomethyl benzophenone
CAS898771-32-9
Molecular FormulaC19H20BrNO
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H20BrNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2
InChIKeyOXJYMLITXZYWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4'-piperidinomethyl benzophenone CAS 898771-32-9 | Structural and Procurement Baseline


4-Bromo-4'-piperidinomethyl benzophenone (CAS 898771-32-9) is a synthetic benzophenone derivative featuring a para-bromo substituent on one phenyl ring and a para-piperidinomethyl moiety on the other. This compound is primarily utilized as a chemical intermediate and a precursor for the synthesis of more complex pharmacologically active molecules [1]. With a molecular weight of 358.27 g/mol and molecular formula C19H20BrNO, it contains a reactive aryl bromide handle for cross-coupling transformations, a ketone core, and a basic tertiary amine site [2].

4-Bromo-4'-piperidinomethyl benzophenone: Why Direct Substitution with In-Class Analogs Is Not Valid


Interchanging 4-Bromo-4'-piperidinomethyl benzophenone with other benzophenone derivatives without quantitative justification introduces significant risk to experimental reproducibility and downstream synthesis. The specific substitution pattern—a para-bromo group combined with a para-piperidinomethyl group—imparts distinct electronic, steric, and reactivity properties that are not shared by its ortho- or meta-substituted isomers or its 4-chloro analog [1]. Notably, the compound's predicted pKa of 8.31±0.10 and its Br atom's leaving-group potential differentiate it from the 4-chloro variant (pKa ~8.0), altering its behavior in nucleophilic substitutions and basicity-dependent extractions . The presence of the aryl bromide also enables Pd-catalyzed cross-coupling reactions that are inaccessible to the dehalogenated parent scaffold, underscoring the necessity of compound-specific selection criteria rather than class-level assumptions [1].

Quantitative Differentiation of 4-Bromo-4'-piperidinomethyl benzophenone vs. Closest Analogs


Predicted pKa Shift Relative to 4-Chloro Analog Impacts Ionization and Purification

4-Bromo-4'-piperidinomethyl benzophenone exhibits a predicted pKa of 8.31±0.10, which is approximately 0.3 log units higher than the 4-chloro-4'-piperidinomethyl benzophenone analog (estimated pKa ~8.0) . This difference in basicity directly influences the pH-dependent ionization state of the piperidine nitrogen, affecting both liquid-liquid extraction efficiency and reverse-phase chromatographic retention.

Medicinal Chemistry Process Chemistry Preparative Chromatography

Boiling Point and Volatility Differentiate 4-Bromo-4'-piperidinomethyl benzophenone from 4-Chloro Analog for High-Temperature Reactions

The predicted boiling point of 4-Bromo-4'-piperidinomethyl benzophenone is 452.5±30.0 °C, which is approximately 11 °C higher than the 4-chloro analog (441.3 °C at 760 mmHg) . This difference reflects the heavier bromine atom and stronger intermolecular van der Waals forces, providing a slightly broader thermal operating window before volatility becomes a concern.

Synthetic Chemistry Process Scale-up Thermal Stability

Aryl Bromide Enables Suzuki–Miyaura Cross-Coupling Unavailable to Dehalogenated Benzophenone Scaffolds

The para-bromo substituent on 4-Bromo-4'-piperidinomethyl benzophenone serves as a versatile handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with aryl/heteroaryl boronic acids or esters [1]. This synthetic capability is absent in the non-halogenated parent 4-piperidinomethyl benzophenone scaffold, which lacks a reactive leaving group and thus cannot participate in analogous C–C bond-forming transformations under the same mild conditions.

Organometallic Chemistry Drug Discovery Library Synthesis

Substitution Pattern Dictates Biological Selectivity: Para-Bromo Is Essential for Bcl-2/XIAP Dual Inhibition

In a series of piperidine-conjugated benzophenone analogs, compound 11f—which bears two para-bromo groups—exhibited target-specific action against melanoma cells by acting as a dual inhibitor of B-cell lymphoma-2 (Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP), with molecular docking confirming strong hydrogen-bond interactions [1]. This selective antiproliferative activity was not observed in structurally similar analogs lacking the para-bromo substitution pattern, underscoring the critical role of the bromine atom in target engagement.

Cancer Biology Apoptosis Target Validation

Evidence-Backed Application Scenarios for 4-Bromo-4'-piperidinomethyl benzophenone


Modular Synthesis of Diversified Benzophenone Libraries via Suzuki–Miyaura Cross-Coupling

As demonstrated in Section 3, the para-bromo group provides a reactive handle for palladium-catalyzed cross-coupling, enabling the introduction of aryl, heteroaryl, or alkenyl substituents without requiring de novo synthesis of the benzophenone core [1]. This capability is ideal for medicinal chemistry teams seeking to rapidly explore structure-activity relationships (SAR) around the benzophenone scaffold, where the piperidinomethyl moiety remains intact as a solubility- or target-engagement-modulating element.

Development of Targeted Apoptosis-Inducing Agents for Melanoma

Based on the direct comparative evidence that para-bromo substitution on the benzophenone core confers dual Bcl-2/XIAP inhibitory activity and selective cytotoxicity against melanoma cells, this compound (or its immediate derivatives) serves as a privileged starting point for lead optimization campaigns focused on apoptosis evasion mechanisms in skin cancer [1]. Procurement of the specific 4-bromo-4'-piperidinomethyl benzophenone scaffold, rather than a generic benzophenone, is essential for replicating the target engagement and selectivity profile observed in the published studies.

pH-Dependent Purification Workflow Optimization in Process Chemistry

The predicted pKa difference of ~0.3 log units between 4-Bromo-4'-piperidinomethyl benzophenone and its 4-chloro analog (Section 3) directly impacts liquid-liquid extraction efficiency and reverse-phase chromatography retention times [1]. Process chemists scaling up synthetic routes should establish compound-specific extraction pH windows and gradient elution profiles, as generic protocols optimized for the 4-chloro analog will not transfer directly without yield loss or impurity carryover.

High-Temperature Solvent-Free Reactions Requiring Reduced Volatility

For synthetic sequences conducted under elevated temperatures (e.g., melt-phase condensations or distillations above 400 °C), the higher predicted boiling point (452.5 °C) relative to the 4-chloro analog (441.3 °C) offers a marginally wider operational safety margin against compound vaporization [1]. This distinction, while modest, can be critical in pilot-plant settings where precise thermal control minimizes product loss and cross-contamination.

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